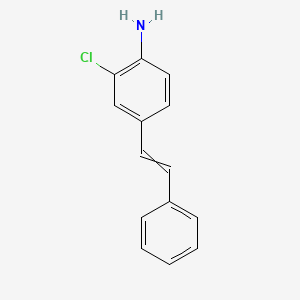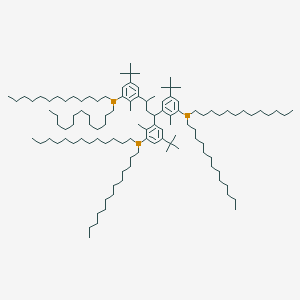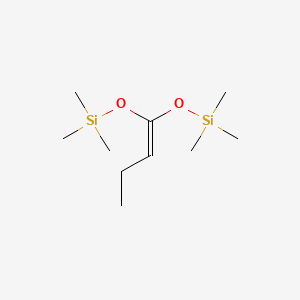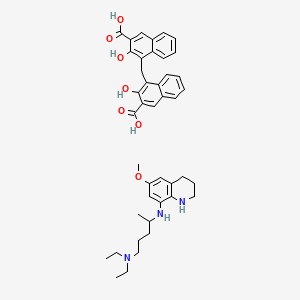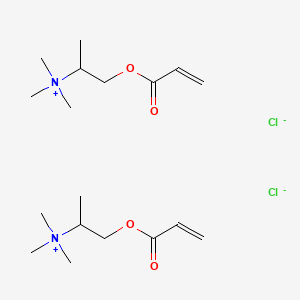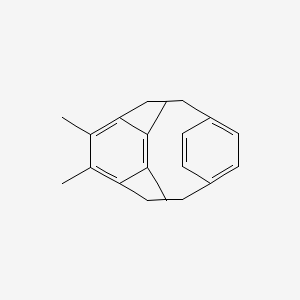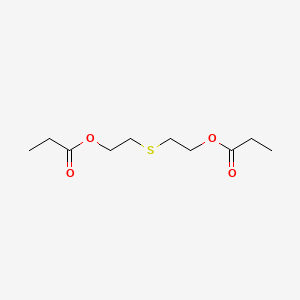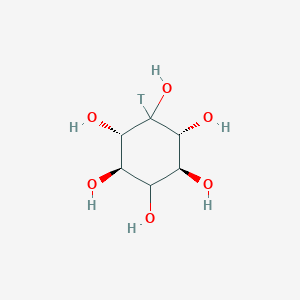![molecular formula C8H9Cl2NSi B13784177 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine CAS No. 74639-18-2](/img/structure/B13784177.png)
4-{2-[(Dichloromethyl)silyl]ethyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(Dichloromethyl)silyl]ethyl}pyridine is an organic compound with the molecular formula C7H8Cl3NSi. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its incorporation of a dichloromethylsilyl group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine typically involves the reaction of 2-chloromethylpyridine with dichloromethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction, as the dichloromethylsilyl group is sensitive to hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[(Dichloromethyl)silyl]ethyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The chlorine atoms in the dichloromethylsilyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{2-[(Dichloromethyl)silyl]ethyl}pyridine has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of silicon-containing heterocycles.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as silicon-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine involves its interaction with molecular targets through its dichloromethylsilyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{2-[(Trichloromethyl)silyl]ethyl}pyridine: Similar structure but with an additional chlorine atom.
4-{2-[(Dimethylsilyl)ethyl]pyridine: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness
4-{2-[(Dichloromethyl)silyl]ethyl}pyridine is unique due to its specific combination of a pyridine ring and a dichloromethylsilyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
74639-18-2 |
|---|---|
Molekularformel |
C8H9Cl2NSi |
Molekulargewicht |
218.15 g/mol |
InChI |
InChI=1S/C8H9Cl2NSi/c9-8(10)12-6-3-7-1-4-11-5-2-7/h1-2,4-5,8H,3,6H2 |
InChI-Schlüssel |
FIKOCJAELMHQLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CC[Si]C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



